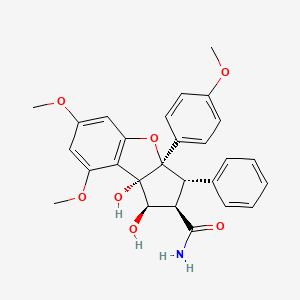
Didesmethylrocaglamide
概要
説明
ジデスメチルロカグラミドは、ロカグラミドの天然に存在する誘導体であり、ロカグラミド類として知られる抗癌性植物化学物質のクラスに属します。これらの化合物は、アグラヤ属の植物から得られます。 伝統的に、ロカグラミド類は殺虫特性で知られていますが、最近の研究では、さまざまな白血病、リンパ腫、および癌の治療における化学療法剤としての可能性に焦点を当てています .
準備方法
合成経路および反応条件: ジデスメチルロカグラミドの合成は、アグラヤ種からロカグラミドを抽出することから始まる複数段階の工程を伴います。合成経路には通常、環化反応、還元プロセス、および目的の構造を得るための官能基の修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、収率と純度を最大化するように最適化されます .
工業生産方法: ジデスメチルロカグラミドの工業生産はまだ実験段階です。このプロセスには、植物源からの大規模抽出、それに続く化合物を精製および純化する化学合成が含まれます。 植物細胞培養や遺伝子工学などのバイオテクノロジー手法の進歩が、生産効率を高めるために検討されています .
化学反応の分析
反応の種類: ジデスメチルロカグラミドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: ハロゲン、求核剤.
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
ジデスメチルロカグラミドは、以下を含む幅広い科学研究への応用があります。
化学: ロカグラミドの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 腫瘍細胞におけるタンパク質合成阻害における役割について調査されています。
医学: 白血病、リンパ腫、および癌などのさまざまな癌の治療における潜在的な化学療法剤として研究されています。
科学的研究の応用
Didesmethylrocaglamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of rocaglamides.
Biology: Investigated for its role in inhibiting protein synthesis in tumor cells.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers, including leukemias, lymphomas, and carcinomas.
Industry: Potential applications in developing insecticidal products
作用機序
ジデスメチルロカグラミドの抗腫瘍活性は、主に腫瘍細胞におけるタンパク質合成の阻害によって駆動されます。これは、癌細胞の増殖に不可欠なプロヒビチン1とプロヒビチン2の阻害によって達成されます。これらのタンパク質は、タンパク質合成の開始における重要な因子であるeIF4Eをリン酸化する、Ras媒介CRaf-MEK-ERKシグナル伝達経路に関与しています。 さらに、ロカグラミド類は、eIF4F複合体のもう1つの翻訳開始因子であるeIF4Aに直接作用することができます .
類似化合物:
ロカグラミド: ジデスメチルロカグラミドが由来する親化合物です。
シルベストロール: 強力な抗癌活性で知られるもう1つのロカグラミド誘導体です。
ロカグラミド-A: 類似の抗癌特性を持つ密接に関連した化合物
独自性: ジデスメチルロカグラミドは、強力な抗腫瘍活性と腫瘍細胞におけるタンパク質合成を阻害する能力が独自です。 他のロカグラミド誘導体とは異なり、ジデスメチルロカグラミドはMDR1阻害の影響を受けないため、さらなる薬物開発のための有望な候補となっています .
類似化合物との比較
Rocaglamide: The parent compound from which didesmethylrocaglamide is derived.
Silvestrol: Another rocaglamide derivative known for its potent anti-cancer activity.
Rocaglamide-A: A closely related compound with similar anti-cancer properties
Uniqueness: this compound is unique due to its potent anti-tumor activity and its ability to inhibit protein synthesis in tumor cells. Unlike some other rocaglamide derivatives, this compound is not sensitive to MDR1 inhibition, making it a promising candidate for further drug development .
特性
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNPQEWLGQURNX-PXIJUOARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Little research has been conducted specifically regarding didesmethylrocaglamide, but its mechanism of action is likely to be congruent with the rest of the rocaglamide class. Didesmethylrocaglamide’s anti-tumor activity, similar to other rocaglamide derivatives, is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. There is also some evidence that rocaglamides can act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamides promote degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamides also appear to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, they have been studied as an adjuvant in TRAIL-resistant cancers due to their ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies. | |
| Record name | Didesmethylrocaglamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



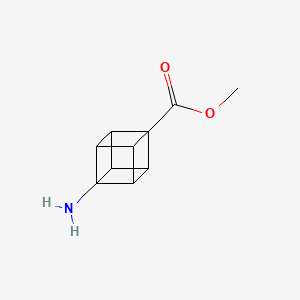
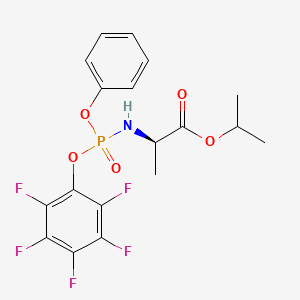
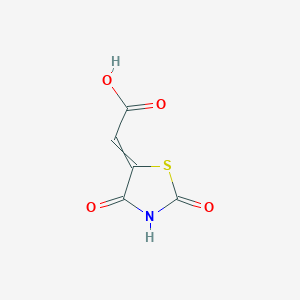

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
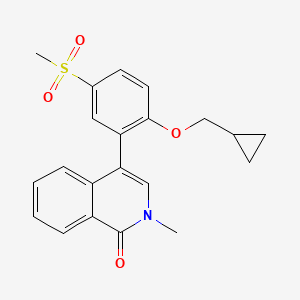
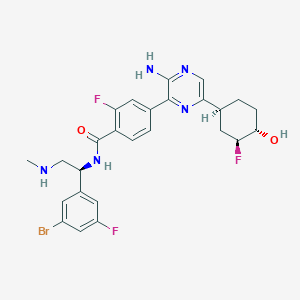
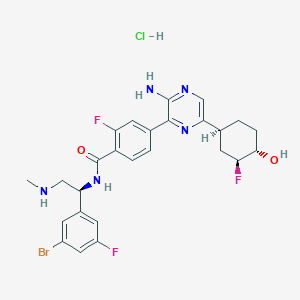
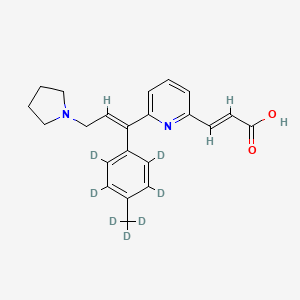
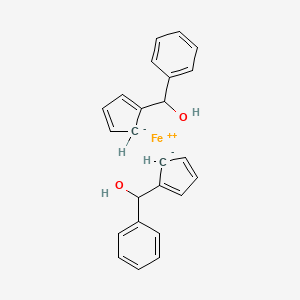
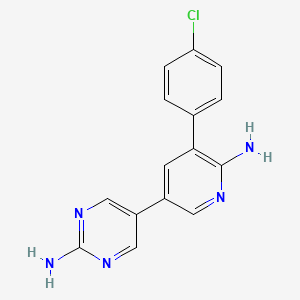
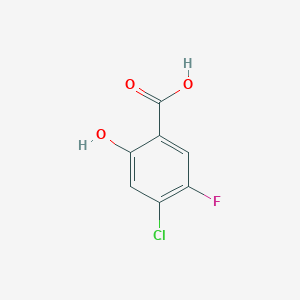
![2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole](/img/structure/B3182015.png)
